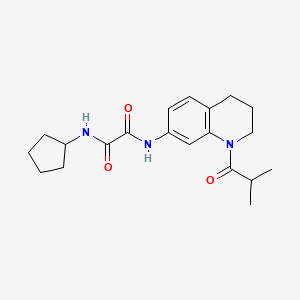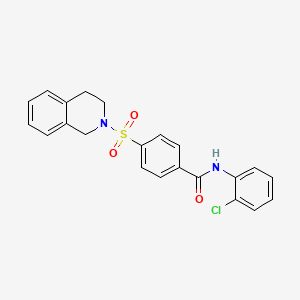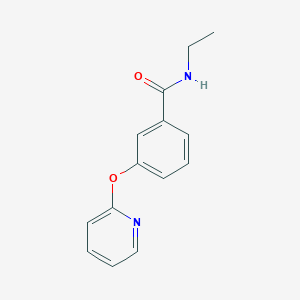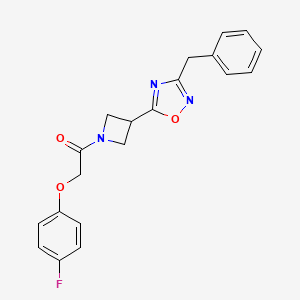
N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. For the given compound, the molecular formula is C20H27N3O3 and the molecular weight is 357.4541.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with step-by-step procedures. It’s important to note that the synthesis of a specific compound can vary based on the starting materials and the desired yield.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed numerous methods for synthesizing tetrahydroquinoline derivatives, including "N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide." These methods often focus on the synthesis of compounds with potential biological activities or for studying their chemical properties.
Synthesis of Tetrahydroquinoline Derivatives
A study detailed the synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives through a four-step procedure involving acylation, reduction, N-alkylation, and acid hydrolysis, highlighting a systematic approach to creating structurally diverse compounds with possible biological applications (Rozhkova et al., 2018).
Facile Synthesis Techniques
Research has also focused on the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, showing the versatility of methods for synthesizing complex heterocyclic compounds (Elkholy & Morsy, 2006).
Novel Synthetic Routes
A novel synthesis approach was reported for producing dihydropyrindines and tetrahydroquinolines, demonstrating the creative synthetic strategies to access complex cyclic compounds with potential for further functionalization (Yehia et al., 2002).
Synthesis and Positive Inotropic Effects
Investigation into derivatives such as the N-isobutyryl derivative (S903) for their positive inotropic effects, indicates the potential for these compounds in medical applications, such as treating heart conditions (Santangelo et al., 2010).
Potential Biological Applications
Although direct studies on "N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" specifically for biological applications are not highlighted, research on related tetrahydroquinoline derivatives suggests a wide interest in exploring these compounds for therapeutic uses.
Histone Deacetylase Inhibitors
Tetrahydroquinoline derivatives have been studied for their role as potent histone deacetylase (HDAC) inhibitors, indicating their potential in cancer therapy (Liu et al., 2015).
Sigma-1 Receptor Antagonists
The synthesis and evaluation of novel tetrahydroquinazoline derivatives as sigma-1 receptor antagonists for pain treatment highlight the diverse therapeutic areas these compounds could impact (Lan et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. Material Safety Data Sheets (MSDS) are often referred to for this information.
Orientations Futures
This involves predicting or suggesting further studies that could be done with the compound based on its properties and potential uses.
Please consult with a qualified professional or refer to specific resources for detailed information.
Propriétés
IUPAC Name |
N-cyclopentyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13(2)20(26)23-11-5-6-14-9-10-16(12-17(14)23)22-19(25)18(24)21-15-7-3-4-8-15/h9-10,12-13,15H,3-8,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFYKMERIXKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2626391.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)

![3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626399.png)
![N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2626400.png)